3-Amino-7-ethylquinoline
Description
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
7-ethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-9-6-10(12)7-13-11(9)5-8/h3-7H,2,12H2,1H3 |
InChI Key |
MRKUZTWFFNYENL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=C(C=C2C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent effects are summarized below:
Key Observations:
- Substituent Impact on Physical Properties: The ethyl group in this compound likely enhances hydrophobicity compared to polar substituents like trifluoromethyl (CF₃) or ester groups. For example, compound 11 (with a dimethylbenzene group) is a high-melting solid, while compound 12 (with a benzylamine group) remains an oil, indicating that bulkier or charged substituents influence crystallinity .
- Synthetic Flexibility: Trifluoromethylated analogs are synthesized via cyclocondensation reactions, which are noted for their efficiency and scalability . In contrast, 7-aminoquinolines with aromatic amines (e.g., compound 11) require multi-step protection/deprotection strategies .
Key Insight:
The ethyl group in this compound might require simpler synthetic routes compared to CF₃-containing analogs, which demand specialized precursors .
Q & A
Q. How should researchers evaluate and mitigate potential biases in cytotoxicity assessments of this compound derivatives?
- Methodological Answer : Implement blinding during data collection and analysis. Use orthogonal assays (e.g., MTT, ATP luminescence) to cross-validate cytotoxicity. Account for compound autofluorescence in fluorometric assays via control wells. Pre-register protocols on platforms like Open Science Framework to reduce publication bias .
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